N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
The core scaffold consists of a pyrazolo[1,5-a]pyrazin-4-one ring substituted with a phenyl group at position 2 and an acetamide moiety at position 5. The acetamide nitrogen is further substituted with a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-7-8-17(16(22)11-14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIBHMJCTHRSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, commonly referred to as a pyrazolo[1,5-a]pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated phenyl group and a pyrazolopyrazine moiety, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 392.8 g/mol |
| CAS Number | 941963-19-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving DNA synthesis inhibition and caspase activation .
Enzyme Inhibition
The compound exhibits notable enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. A study indicated that derivatives with similar structural features showed strong AChE inhibition, which is crucial for the treatment of neurodegenerative diseases . Additionally, urease inhibition is significant for managing conditions like peptic ulcers and kidney stones .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
- Enzyme Interaction : It binds effectively to AChE and urease, inhibiting their activities.
Study 1: Anticancer Evaluation
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with modifications similar to this compound exhibited enhanced anticancer activity. The evaluation used the MTT assay to assess cell viability in A549 and C6 cell lines, revealing that certain derivatives led to over 70% reduction in cell viability at specific concentrations .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory effects of synthesized pyrazolo derivatives found that compounds with similar structures inhibited AChE effectively, with IC50 values indicating potent activity compared to standard drugs . The study also highlighted the importance of structural features in enhancing enzyme binding affinity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Conversely, hydrophobic groups like 1,3-benzodioxol-5-yl () enhance logP, favoring membrane permeability . R2 (Acetamide nitrogen substituent): Chlorinated aryl groups (e.g., 4-chlorophenyl, 2-chlorobenzyl) introduce steric and electronic effects. The 2-chlorobenzyl group () may hinder rotational freedom compared to para-substituted analogs .
- logP Trends : G419-0349 has a moderate logP of 3.5, balancing solubility and lipophilicity. Compounds with trifluoromethyl groups () likely exhibit higher logP values, though exact data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
